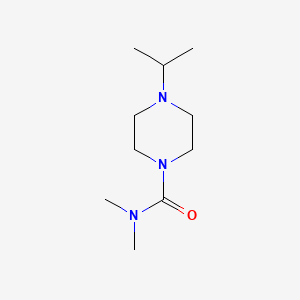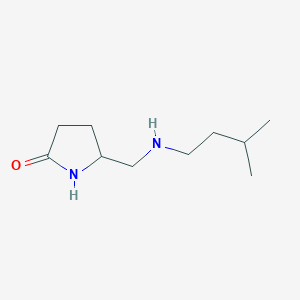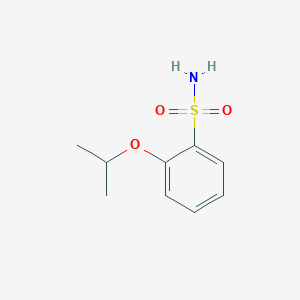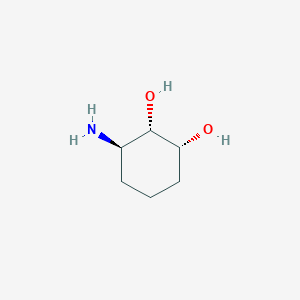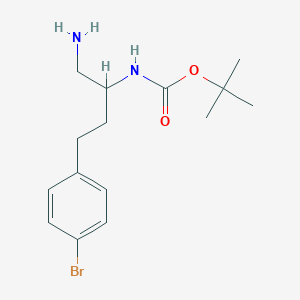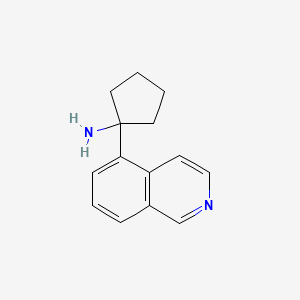
1-(Isoquinolin-5-yl)cyclopentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Isoquinolin-5-yl)cyclopentan-1-amine is a chemical compound with the molecular formula C14H16N2 and a molecular weight of 212.29 g/mol . This compound features a cyclopentane ring bonded to an isoquinoline moiety, making it a unique structure in the realm of organic chemistry.
Vorbereitungsmethoden
The synthesis of 1-(Isoquinolin-5-yl)cyclopentan-1-amine can be achieved through various synthetic routes. One common method involves the coupling of isoquinoline derivatives with cyclopentanone under specific reaction conditions. For instance, a palladium-catalyzed coupling reaction followed by cyclization can yield the desired compound . Industrial production methods often involve bulk custom synthesis, ensuring high purity and yield .
Analyse Chemischer Reaktionen
1-(Isoquinolin-5-yl)cyclopentan-1-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the isoquinoline moiety, using reagents like sodium hydride or lithium diisopropylamide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline compounds .
Wissenschaftliche Forschungsanwendungen
1-(Isoquinolin-5-yl)cyclopentan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of 1-(Isoquinolin-5-yl)cyclopentan-1-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action are often related to its structural features, which allow it to interact with various biological molecules .
Vergleich Mit ähnlichen Verbindungen
1-(Isoquinolin-5-yl)cyclopentan-1-amine can be compared with other similar compounds, such as:
Isoquinoline: A simpler structure lacking the cyclopentane ring.
Cyclopentanamine: Lacks the isoquinoline moiety.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different reactivity.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C14H16N2 |
|---|---|
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
1-isoquinolin-5-ylcyclopentan-1-amine |
InChI |
InChI=1S/C14H16N2/c15-14(7-1-2-8-14)13-5-3-4-11-10-16-9-6-12(11)13/h3-6,9-10H,1-2,7-8,15H2 |
InChI-Schlüssel |
ZRDIGTMVEXHZFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(C2=CC=CC3=C2C=CN=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


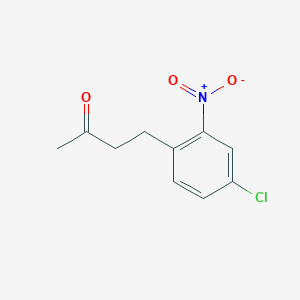


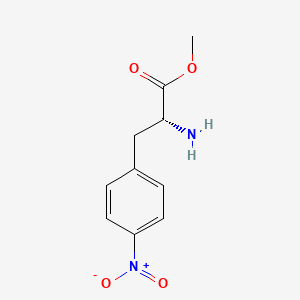
![8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride,Mixtureofdiastereomers](/img/structure/B13531789.png)
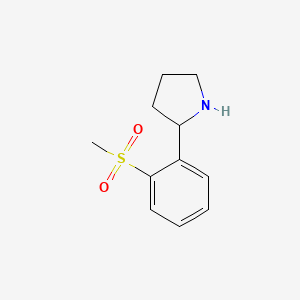

![1,4-Dimethyl-1h,2'h-[3,3'-bipyrazol]-5-amine](/img/structure/B13531799.png)
